![molecular formula C23H21N5O3 B6488098 8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896300-77-9](/img/structure/B6488098.png)
8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
This compound is a derivative of imidazo[1,2-g]purine-2,4-dione, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA, RNA, and ATP. The compound also contains a methoxy group and a methylphenyl group, which can influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazo[1,2-g]purine-2,4-dione core, with the methoxy group and the methylphenyl group attached at the 8 and 7 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazo[1,2-g]purine-2,4-dione core might undergo reactions typical of purines, while the methoxy and methylphenyl groups could participate in reactions typical of ethers and aromatic compounds, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents, while the aromatic ring could contribute to its stability .Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-14-10-11-18(31-4)16(12-14)28-17(15-8-6-5-7-9-15)13-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXGPDWOIDETPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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